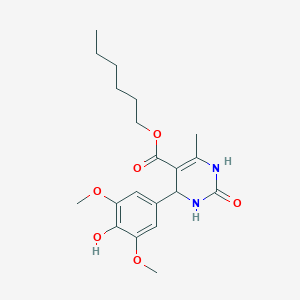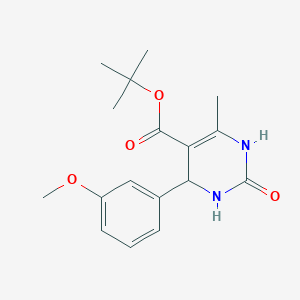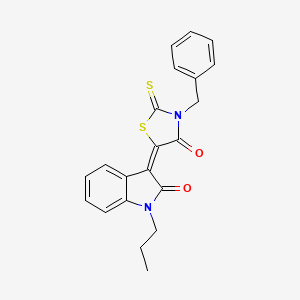![molecular formula C28H28N4O4 B11629902 (5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona es un complejo compuesto orgánico con una estructura única que combina elementos de pirimidina, indol y piperidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirimidina, seguido de la introducción de las unidades de indol y piperidina. Los pasos clave incluyen:
Formación del Núcleo de Pirimidina: Esto se puede lograr a través de una reacción de condensación que involucra aldehídos y aminas apropiadas en condiciones ácidas o básicas.
Introducción del Grupo Indol: La unidad de indol a menudo se introduce a través de una síntesis de indol de Fischer, que involucra la reacción de fenilhidrazina con cetonas o aldehídos.
Unión del Grupo Piperidina: El anillo de piperidina generalmente se introduce a través de reacciones de sustitución nucleófila, donde un derivado de piperidina reacciona con un electrófilo adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos, lo que resulta en formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales en la molécula, alterando sus propiedades.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con un catalizador de paladio, borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, agentes alquilantes y otros electrófilos o nucleófilos.
Productos Mayores
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química Medicinal: Este compuesto puede servir como un compuesto principal para el desarrollo de nuevos medicamentos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios Biológicos: Se puede utilizar como una sonda para estudiar vías y mecanismos biológicos, especialmente aquellos que involucran derivados de pirimidina e indol.
Ciencia de los Materiales: La estructura única de este compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, modulando la actividad de estos objetivos. Esto puede conducir a cambios en los procesos y vías celulares, lo que finalmente resulta en los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
(5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona: comparte similitudes con otros derivados de pirimidina e indol, como:
Singularidad
La singularidad de (5E)-1-(2,3-dimetilfenil)-5-({1-[2-oxo-2-(piperidin-1-il)etil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona radica en su combinación de elementos estructurales de pirimidina, indol y piperidina, lo que le confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C28H28N4O4 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(5E)-1-(2,3-dimethylphenyl)-5-[[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H28N4O4/c1-18-9-8-12-23(19(18)2)32-27(35)22(26(34)29-28(32)36)15-20-16-31(24-11-5-4-10-21(20)24)17-25(33)30-13-6-3-7-14-30/h4-5,8-12,15-16H,3,6-7,13-14,17H2,1-2H3,(H,29,34,36)/b22-15+ |
Clave InChI |
KKWZNWLZUPTCCT-PXLXIMEGSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5)/C(=O)NC2=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
